2,6-Dimethoxyphenol

Lignin valorization Biomass pyrolysis Thermal decomposition

Researchers seeking reproducible laccase kinetics face sensitivity limits using guaiacol (Km ≈ 5.1×10⁻⁴ M). 2,6-Dimethoxyphenol (syringol) overcomes this with a Km of 2.6×10⁻⁵ M - a ~20-fold improvement that lowers detection thresholds and enables robust screening of laccase-producing microorganisms, enzyme variants, and bioremediation processes. • Km = 2.6×10⁻⁵ M for laccase, enabling high-sensitivity activity assays. • Selective Friedel-Crafts demethylation-acylation provides access to ortho-acylated catechols not obtainable from mono-methoxy analogs. • Distinct hardwood lignin pyrolysis profile aids accurate product distribution prediction in biomass conversion. • Standard research purity 98% (GC); multiple pack sizes available for bench-to-pilot workflows.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 91-10-1
Cat. No. B048157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxyphenol
CAS91-10-1
Synonyms1,3-Dimethoxy-2-hydroxybenzene;  2,6-Dimethoxyphenic acid;  2-Hydroxy-1,3-dimethoxybenzene;  Pyrogallol 1,3-Dimethyl Ether;  Syringol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)O
InChIInChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
InChIKeyKLIDCXVFHGNTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.2 mg/mL at 13 °C
slightly soluble in water;  soluble in oils
moderately soluble (in ethanol)

2,6-Dimethoxyphenol – Syringyl Lignin Model Compound


2,6-Dimethoxyphenol (CAS 91-10-1), also known as syringol, is a member of the class of phenols substituted by methoxy groups at positions 2 and 6. It is a dimethoxybenzene and a plant metabolite [1]. The compound is a natural product commonly used as a substrate for laccase activity measurement and as a syringyl model compound representative of dimethoxylated phenolic lignin units in studies of lignin biodegradation and catalytic cleavage [2]. It has a role as a plant metabolite and is a member of the class of phenols that is phenol substituted by methoxy groups at positions 2 and 6 [1].

2,6-Dimethoxyphenol Differentiation from Guaiacol


Methoxyphenols with differing substitution patterns exhibit profoundly distinct reactivity profiles, enzyme substrate specificities, and physical-chemical behaviors that preclude simple interchangeability. 2,6-Dimethoxyphenol (syringol) differs fundamentally from its mono-methoxy analog guaiacol (2-methoxyphenol) in thermal decomposition pathways, with syringol undergoing more extensive coke and gas formation due to the influence of the additional OCH₃ group [1]. In enzymatic systems, native cytochrome P450 GcoAB exhibits minimal ability to demethylate syringol while readily converting guaiacol to catechol [2]. Furthermore, 2,6-dimethoxyphenols as a class demonstrate stronger antioxidant capacity than corresponding 2-methoxyphenols [3]. These structural differences mandate precise compound selection for reproducible experimental outcomes and process performance.

2,6-Dimethoxyphenol Comparative Evidence


Pyrolysis Coke Formation vs. Guaiacol

Under identical pyrolysis conditions (N₂ atmosphere, 400-600°C, 40-600 s in a closed ampoule reactor), 2,6-dimethoxyphenol (syringol) exhibits more extensive coke and gas (particularly CH₄ and CO₂) formation compared to guaiacol (2-methoxyphenol) [1]. The additional OCH₃ group in syringol doubles the opportunity for coke formation, reducing yields of GC/MS-detectable low molecular weight products [1].

Lignin valorization Biomass pyrolysis Thermal decomposition

Enhanced Laccase Affinity vs. Guaiacol

In kinetic studies with laccase from Gaeumannomyces graminis var. tritici, 2,6-dimethoxyphenol exhibits a Km of 2.6 × 10⁻⁵ ± 7 × 10⁻⁶ M, which is approximately 20-fold lower (indicating higher affinity) than the Km for guaiacol (5.1 × 10⁻⁴ ± 2 × 10⁻⁵ M) [1]. The compound also shows lower Km values compared to catechol (2.5 × 10⁻⁴ M) and pyrogallol (3.1 × 10⁻⁴ M) [1].

Enzyme kinetics Laccase assay Biocatalysis

Antioxidant Activity: 2,6-Dimethoxyphenols vs. 2-Methoxyphenols

Comparative evaluation of antioxidant capacity of smoke flavoring phenols across three assay methods (crocin bleaching inhibition, DPPH radical scavenging, and oxidation potential) revealed a consistent trend: dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols [1]. The 2,6-dimethoxyphenols characteristic of hardwood smoke are stronger antioxidants than the corresponding 2-methoxyphenols present mainly in softwood smoke, with 4-alkenyl and 4-alkyl substituted 2,6-dimethoxyphenols constituting 60-70% of the antioxidant activity in hardwood smoke [2].

Antioxidant activity Smoke flavoring Natural product chemistry

GcoAB Demethylation: Syringol vs. Guaiacol

The native cytochrome P450 system GcoAB readily demethylates guaiacol (2-methoxyphenol) to catechol but exhibits minimal ability to demethylate syringol (2,6-dimethoxyphenol), the analogous compound produced from sinapyl alcohol-derived lignin [1]. This selectivity presents a metabolic bottleneck in microbial lignin conversion that requires protein engineering to overcome [1].

Biocatalysis Lignin valorization Cytochrome P450

OH Radical Reactivity and Tracer Suitability

The rate constant for the gas-phase reaction of hydroxyl radicals with 2,6-dimethoxyphenol (syringol) was determined as k_syringol = (9.66 ± 1.11) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. The calculated atmospheric lifetime for syringol is 1.8 hours, indicating that the compound is too reactive to be used as a tracer for wood smoke emissions in atmospheric monitoring studies [1].

Atmospheric chemistry Wood smoke tracer OH radical kinetics

Friedel-Crafts Demethylation vs. 2-Methoxyphenol

Under identical Friedel-Crafts reaction conditions, 2,6-dimethoxyphenol undergoes selective methoxy ether cleavage followed by acylation, while 2-methoxyphenol does not undergo demethylation [1]. This differential reactivity enables access to a variety of ortho-acylated catechols that cannot be obtained from the mono-methoxy analog [1].

Synthetic methodology Friedel-Crafts acylation Selective demethylation

2,6-Dimethoxyphenol Applications


Laccase Activity Measurement

2,6-Dimethoxyphenol is the preferred substrate for laccase activity assays due to its ~20-fold lower Km (2.6 × 10⁻⁵ M) compared to guaiacol (5.1 × 10⁻⁴ M), enabling higher sensitivity and lower detection limits [1]. This makes it ideal for screening laccase-producing microorganisms, characterizing enzyme variants, and monitoring bioremediation processes where precise kinetic measurements are required.

Syringyl Model for Lignin Pyrolysis

Researchers investigating thermal conversion of lignin should employ 2,6-dimethoxyphenol as a syringyl model compound because its pyrolysis behavior differs fundamentally from guaiacol, exhibiting more extensive coke and gas formation [1]. This differential reactivity must be accounted for when designing biomass pyrolysis reactors and predicting product distributions from hardwood vs. softwood feedstocks.

Ortho-Acylated Catechol Synthesis

For synthetic organic chemists, 2,6-dimethoxyphenol offers a distinctive synthetic advantage: under Friedel-Crafts acylation conditions, it undergoes selective methoxy ether cleavage followed by acylation, whereas 2-methoxyphenol does not demethylate [1]. This regioselective transformation provides access to ortho-acylated catechols that cannot be synthesized from the mono-methoxy analog.

Smoke Flavoring Antioxidant Formulation

In the development of natural smoke flavorings and antioxidant additives, 2,6-dimethoxyphenols should be prioritized over 2-methoxyphenols due to their consistently stronger antioxidant capacity across multiple assay methods [1]. Formulators targeting hardwood smoke character or enhanced oxidative stability will achieve superior performance by selecting 2,6-dimethoxyphenol-based ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.